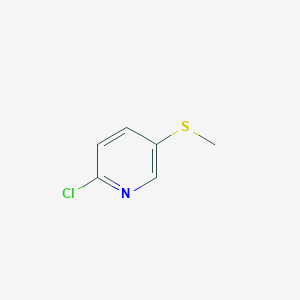

2-Chloro-5-(methylthio)pyridine

Description

Significance of Halogenated Pyridines as Synthetic Intermediates in Heterocyclic Chemistry

Halogenated pyridines are fundamental building blocks in the synthesis of complex heterocyclic systems. The presence of a halogen atom, such as chlorine, on the pyridine (B92270) ring dramatically influences its chemical reactivity and provides a versatile handle for a wide range of chemical transformations. The carbon-halogen bond is a key site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide variety of functional groups.

The electron-withdrawing nature of the halogen atom deactivates the pyridine ring towards electrophilic substitution, but it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the halogen. This reactivity is a cornerstone of modern heterocyclic chemistry, allowing for the construction of highly substituted pyridine derivatives that are often precursors to pharmaceuticals, agrochemicals, and materials with novel electronic properties. For instance, 2-chloropyridines are common starting materials for the synthesis of more complex molecules through reactions that displace the chloride with nucleophiles such as amines, alcohols, and thiols.

Importance of Organosulfur Compounds in Pyridine Functionalization

The introduction of sulfur-containing functional groups onto the pyridine ring opens up a rich and diverse field of chemical transformations. Organosulfur compounds are known for their unique reactivity and their ability to participate in a variety of synthetic strategies. The methylthio group (-SMe) in 2-Chloro-5-(methylthio)pyridine is a prime example of such a functionalization.

The sulfur atom can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, which dramatically alters the electronic properties of the pyridine ring. These oxidized derivatives are powerful intermediates in their own right. For example, sulfoxides can act as chiral auxiliaries or be used in Pummerer-type rearrangements, while sulfones are excellent leaving groups in nucleophilic substitution reactions. Furthermore, the methylthio group can be a precursor for other sulfur-based functionalities or can be removed reductively, providing a strategic method for the temporary introduction of a directing group. The presence of organosulfur moieties is a common feature in many biologically active compounds and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQDGTBDVTVIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41288-94-2 | |

| Record name | 2-chloro-5-(methylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Methylthio Pyridine

Strategies for the Introduction of the Methylthio Moiety onto Pyridine (B92270) Rings

The formation of the C-S bond at the C-5 position of the pyridine ring is a critical step. Various methods have been developed, ranging from direct functionalization of a C-H bond to nucleophilic substitution reactions.

Direct C-H functionalization represents an atom-economical approach to introduce a methylthio group. Research has demonstrated the viability of direct methylthiolation on certain pyridine derivatives. One such method involves a copper(II)-mediated C-H methylthiolation of 2-phenyl pyridines using dimethyl sulfoxide (B87167) (DMSO) as the methylthio source. lookchem.com This protocol is noted for its high regioselectivity and tolerance of various functional groups. lookchem.com While this specific example focuses on 2-phenyl pyridines, the underlying principle of transition metal-catalyzed C-H activation with DMSO as a sulfur source is a significant strategy. lookchem.com

Another emerging technique is electrochemical C-H functionalization. For instance, an electrochemical method for the C3-methylthiolation of imidazo[1,2-a]pyridines has been developed, again utilizing DMSO as both the methylthiolating reagent and the solvent. researchgate.net These direct methods avoid the need for pre-functionalized starting materials, such as halogenated pyridines, offering a more streamlined synthesis.

Table 1: Examples of Direct C-H Methylthiolation on Pyridine-based Systems

| Substrate Type | Reagents | Key Features | Reference |

|---|---|---|---|

| 2-Phenyl Pyridines | CuSO4, DMSO, Amino Acid Ligand | High regioselectivity, no external oxidant needed. | lookchem.com |

| Imidazo[1,2-a]pyridines | KI, DMSO, Electrochemical Conditions | Uses DMSO as both reagent and solvent. | researchgate.net |

A more traditional and widely applicable strategy involves the nucleophilic substitution of a leaving group on the pyridine ring with a methylthiolate source. This can be accomplished by reacting a suitably substituted chloropyridine with a methyl mercaptan or its salt. For example, a method for the synthesis of 5-bromo-2-(methylthio)pyrimidine (B88330) involves the reaction of 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan, achieving a 75% yield. chemicalbook.com A similar strategy is employed in a patented synthesis for a pyrimidine (B1678525) analogue, where 5-bromo-2-chloropyrimidine is treated with sodium methyl mercaptide in dimethylformamide (DMF). google.com This approach directly installs the methylthio group by displacing a halide.

Alternatively, a two-step process can be envisioned. First, a pyridine thiolate (or its tautomer, a mercaptopyridine) is formed. Second, this thiolate is alkylated using a methylating agent. A representative procedure involves the methylation of a thiouracil derivative with methyl iodide in the presence of a base like sodium ethoxide. prepchem.com This classic S-alkylation is a robust and predictable method for forming the thioether linkage once the pyridine thiol precursor is obtained.

Table 2: Nucleophilic Introduction of the Methylthio Group

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | Methyl Mercaptan, DMF | 5-Bromo-2-(methylthio)pyrimidine | 75% | chemicalbook.com |

| 5-Bromo-2-chloropyrimidine | Sodium Methyl Mercaptide, DMF | 2,5-bis(Methylthio)pyrimidine | - | google.com |

| 5-[1-(3-Pyridyl)ethyl]-2-thiouracil | Methyl Iodide, Sodium Ethoxide, Ethanol | 2-Methylthio-5-[1-(3-pyridyl)ethyl]-4-pyrimidone | - | prepchem.com |

The choice of thioetherification method depends on factors such as starting material availability, desired regioselectivity, and scalability.

Direct C-H Methylthiolation: This is the most atom-economical approach, avoiding pre-functionalization. However, controlling regioselectivity can be challenging, and methods may not be universally applicable to all pyridine substitution patterns. lookchem.comresearchgate.netnih.gov

Nucleophilic Substitution: This is a highly reliable and common method, particularly the displacement of a halide (e.g., chloro, bromo) at an activated position (ortho or para to the nitrogen) by a methylthiolate anion. chemicalbook.comgoogle.com Its success is predicated on the availability of the corresponding halogenated pyridine precursor.

Thiolate Alkylation: The two-step method of forming a pyridinethiol followed by methylation is also a classic and effective strategy. prepchem.com It offers clear, stepwise control but is less convergent than direct substitution.

Modern cross-coupling reactions, such as photoredox/nickel dual catalysis, offer advanced alternatives for forming C-S bonds on heteroaryl halides, but these can be complex and require specialized catalysts and ligands to overcome issues like catalyst deactivation by sulfur compounds.

Chlorination Strategies for Regioselective Functionalization of Pyridine Systems

Introducing a chlorine atom specifically at the C-2 position is another cornerstone of synthesizing the target compound. The electronic nature of the pyridine ring dictates the strategy for this transformation.

The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic substitution, especially at the C-2 and C-4 positions. Direct chlorination of pyridine itself tends to be harsh and can lead to mixtures of products.

A highly effective strategy for achieving regioselective C-2 chlorination is through the use of a pyridine N-oxide intermediate. The N-oxide group activates the C-2 and C-4 positions towards both electrophilic and nucleophilic attack. Treating a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a standard and high-yielding method for producing 2-chloropyridines. nih.govacsgcipr.org This method is broadly applicable and is a cornerstone of pyridine chemistry.

A common and powerful route to 2-chloropyridines involves the chlorination of the corresponding 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with the 2-pyridone form). This transformation is typically achieved by heating the 2-pyridone with a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). acsgcipr.orgepo.orgresearchgate.net

In the context of synthesizing 2-Chloro-5-(methylthio)pyridine, a highly relevant pathway involves the chlorination of 5-(methylthio)-2(1H)-pyridone. A patent describes a multi-step synthesis where 2-hydroxy-5-methylthiopyrimidine (a pyridone analogue) is treated with POCl₃ and N,N-dimethylaniline to yield the final 2-chloro-5-methylthiopyrimidine. google.com This deoxychlorination reaction is efficient and is a key step in industrial routes. A solvent-free protocol using equimolar POCl₃ in a sealed reactor has also been shown to be effective for the large-scale chlorination of various 2-hydroxypyridines, with yields often exceeding 90%. nih.govresearchgate.net

Table 3: Chlorination of 2-Pyridone Precursors

| Precursor | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-methylthiopyrimidine | POCl3, N,N-Dimethylaniline | Heat (80-100 °C) | 2-Chloro-5-methylthiopyrimidine | google.com |

| Generic 2-Hydroxypyridines | POCl3 (equimolar), Pyridine | Sealed reactor, 140 °C, 2h | Generic 2-Chloropyridines | nih.govresearchgate.net |

| 5-Methyl-3,4-dihydro-2(1H)-pyridone | Halogenation, then POCl3 | Multi-step, heat (80-130 °C) | 2-Chloro-5-methylpyridine (B98176) | epo.org |

Multi-Step Synthetic Pathways for this compound

The synthesis of this compound typically involves the construction of a functionalized pyridine ring followed by the introduction of the necessary substituents in a sequential manner. These pathways often begin with readily available industrial precursors, such as 3-methylpyridine (B133936) (β-picoline), and proceed through several intermediate stages. google.comgoogle.com

Sequential Functionalization Approaches: Halogenation Followed by Thioether Formation

A primary strategy for the synthesis of this compound involves the sequential introduction of the chloro and methylthio groups onto a pyridine core. This approach is predicated on creating a pyridine ring that is halogenated at the 2-position and possesses a suitable leaving group at the 5-position, which can then be displaced by a methylthio nucleophile.

A representative, though not explicitly detailed in the literature for this exact compound, pathway would involve the following steps:

Formation of a Dihalogenated Pyridine Intermediate : The process could start from a precursor like 2-chloro-5-aminopyridine. Through a Sandmeyer-type reaction, the amino group is converted into a diazonium salt, which is subsequently replaced by a bromine atom to yield 2-chloro-5-bromopyridine.

Nucleophilic Aromatic Substitution : The resulting 2-chloro-5-bromopyridine serves as a key intermediate. The bromine atom at the 5-position is more susceptible to nucleophilic attack than the chlorine at the 2-position under certain conditions. The intermediate is reacted with a methylthiolating agent, such as sodium thiomethoxide (CH₃SNa), to form the final product. The thioether formation occurs via a nucleophilic aromatic substitution mechanism, displacing the bromide ion.

An alternative starting point involves the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone to create a dihalo derivative, which can then be converted into 2-chloro-5-methylpyridine. google.comepo.org While this precursor would require further steps to introduce the thioether group at the 5-position, it highlights the common industrial strategy of building complexity on a simple pyridine framework.

Integrated Synthetic Sequences and One-Pot Preparations

To enhance efficiency, reduce waste, and lower costs, integrated synthetic sequences, including one-pot preparations, are of significant interest. These methods combine multiple reaction steps into a single reactor without the need for isolating and purifying intermediates.

For instance, a patented process describes the preparation of the precursor 2-chloro-5-methylpyridine from a 2-oxo-5-methyl-5,6-dihalopiperidine in a single step. google.comepo.org This reaction, conducted in a high-boiling solvent, combines dehydrohalogenation and chlorination into one integrated sequence. google.comepo.org

While a specific one-pot synthesis for this compound is not prominently documented, the principle can be applied. A hypothetical one-pot process could involve the in-situ generation of a dihalogenated intermediate followed by the immediate introduction of a thiolate source. Such an approach would depend heavily on the careful selection of reagents and reaction conditions to ensure chemoselectivity and avoid unwanted side reactions. The use of phase-transfer catalysts could also facilitate multi-step sequences in a single pot, as demonstrated in the synthesis of related methylthio pyridine N-oxides. orientjchem.org

Process Optimization and Green Chemistry Considerations in this compound Synthesis

Modern chemical synthesis places a strong emphasis on optimizing reaction processes to improve yields, reduce environmental impact, and ensure economic viability. These considerations are critical in the industrial production of heterocyclic intermediates like this compound.

Catalyst Systems for Enhanced Yield and Selectivity

Catalysts are fundamental to optimizing the synthesis of pyridine derivatives, enabling higher yields and greater control over selectivity. In the synthesis of precursors to this compound, various catalytic systems are employed.

| Catalyst System | Reaction Step | Purpose | Reference |

| PdCl₂/Al₂O₃ | Chlorination of 3-methylpyridine | Enhances the efficiency and selectivity of the chlorination reaction. | patsnap.com |

| Phosphorus Oxychloride | Chlorination/Dehydrohalogenation | Used as a chlorinating agent to convert piperidone intermediates to chloropyridines. | google.comepo.org |

| RuCl₃·H₂O | N-oxidation / N-deoxygenation | Catalyzes N-oxidation with molecular oxygen and subsequent deoxygenation, offering a mild and efficient route in related syntheses. | orientjchem.org |

| Tetrabutylammonium Hydroxide | Nucleophilic Substitution | Acts as a phase-transfer catalyst to facilitate the introduction of a methylthio group onto a pyridine N-oxide ring. | orientjchem.org |

| FeCl₃ | Pyridine Ring Formation | A simple iron catalyst used for the green synthesis of substituted pyridines from ketoxime acetates and aldehydes. | rsc.org |

For the key C-S bond-forming step (coupling of an aryl halide with a thiolate), transition metal catalysts, particularly those based on palladium or copper, are the standard in modern organic synthesis and would be prime candidates for optimizing the formation of this compound.

Solvent Selection and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for maximizing product yield, ensuring reaction safety, and minimizing environmental impact.

High-boiling aromatic solvents are frequently used in the synthesis of chloropyridine precursors.

| Solvent | Reaction | Conditions | Purpose | Reference |

| 1,2,4-Trichlorobenzene | Chlorination of dihydropyridone | 80 - 130 °C | Provides a high-temperature medium necessary for the combined dehydrohalogenation and chlorination. | google.comepo.org |

| Chlorobenzene | Cyclization to form precursor | 120 °C | Serves as a solvent for the formation of the pyridine ring from acyclic precursors. | dissertationtopic.net |

| Carbon Tetrachloride (CCl₄) | Side-chain chlorination | 70 - 80 °C | Used as a solvent for the radical chlorination of 2-chloro-5-methylpyridine. Note: CCl₄ is now heavily restricted due to environmental concerns. | patsnap.com |

| Water | Various | Varies | Considered an ideal green solvent due to its non-toxicity, availability, and safety. Its use is encouraged in modern synthetic chemistry. | mdpi.com |

The optimization of conditions also involves controlling temperature, pressure, and reaction time to balance reaction rate with the suppression of by-product formation. For example, the chlorination of 3-methylpyridine is carefully controlled to avoid over-chlorination. google.comgoogle.com The shift towards greener solvents like water or recyclable ionic liquids is a key goal in modern process chemistry. mdpi.com

Evaluation of Atom Economy and Reaction Mass Efficiency

Green chemistry metrics are essential for quantifying the environmental performance of a synthetic process. Atom Economy (AE) and Reaction Mass Efficiency (RME) are two of the most important measures. primescholars.com

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. chemrxiv.org Substitution reactions, which are common in the synthesis of this compound, are inherently less atom-economical than addition or rearrangement reactions because they generate by-products. buecher.de

Consider a plausible synthesis of this compound from 2-chloro-5-bromopyridine and sodium thiomethoxide:

C₅H₃BrClN + CH₃SNa → C₆H₆ClNS + NaBr

The atom economy for this reaction can be calculated as follows:

Atom Economy Calculation

| Compound | Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 2-chloro-5-bromopyridine | C₅H₃BrClN | 192.44 | Reactant |

| Sodium thiomethoxide | CH₃SNa | 70.09 | Reactant |

| This compound | C₆H₆ClNS | 159.64 | Product |

Atom Economy = (Molar Mass of Product) / (Sum of Molar Masses of All Reactants) x 100

AE = (159.64) / (192.44 + 70.09) x 100 = 60.88%

This result indicates that a significant portion of the reactant mass ends up as waste (sodium bromide).

Reaction Mass Efficiency (RME) provides a more holistic view of a process's efficiency by considering not just the reactants but also solvents, catalysts, and workup materials relative to the mass of the isolated product. buecher.de

RME = (Mass of Isolated Product) / (Total Mass of All Substances Used in Process) x 100

While a specific RME cannot be calculated without detailed experimental data, a hypothetical analysis highlights the key factors. As seen in analyses of other reactions like the Suzuki coupling, solvents often constitute the vast majority of the mass used in a chemical process, leading to very low RME values even when the chemical yield is high. buecher.de Improving RME involves using less solvent, recycling solvents and catalysts, and improving the reaction yield.

Chemical Reactivity and Transformations of 2 Chloro 5 Methylthio Pyridine

Reactivity of the C-2 Chloro Substituent in 2-Chloro-5-(methylthio)pyridine

The chlorine atom at the C-2 position of the pyridine (B92270) ring is susceptible to various substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen, which facilitates both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C-2 position of the pyridine ring is electron-deficient, making it prone to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) on 2-halopyridines occurs preferentially at the 2- and 4-positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.comvaia.com This is a common strategy for introducing a variety of substituents onto the pyridine core.

Amines are frequently used as nucleophiles in SNAr reactions with 2-chloropyridines to form 2-aminopyridine (B139424) derivatives. youtube.com These reactions are often carried out at elevated temperatures in polar aprotic solvents. Similarly, sulfur nucleophiles, such as thiols and thiolates, can displace the C-2 chloro group to furnish 2-thiopyridines. chemrxiv.org While these reactions can sometimes require harsh conditions, methods are continually being developed to improve reaction efficiency under milder conditions. chemrxiv.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product | Conditions | Yield | Reference |

| Aniline | 2-Anilino-5-(methylthio)pyrimidine | 120°C, 2 h | - | researchgate.net |

| Piperidine | 2-(Piperidin-1-yl)-5-(hydroxymethyl)pyridin-4-ol | 80–120°C, DMF or DMSO | - |

Note: These examples utilize similar pyridine or pyrimidine (B1678525) scaffolds, illustrating the general reactivity pattern.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-2 chloro substituent of this compound serves as an effective electrophilic partner in these transformations. wiley.com These reactions offer a broad scope and functional group tolerance. core.ac.uk

Several palladium-catalyzed reactions are widely employed to create new carbon-carbon bonds at the C-2 position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine (B119429) derivative with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is a highly versatile method for synthesizing biaryl and heteroaryl compounds. organic-chemistry.org Catalyst systems based on palladium and specialized phosphine (B1218219) ligands have been developed to efficiently couple even challenging heterocyclic substrates. nih.govorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the 2-chloropyridine derivative, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and has been used to synthesize a variety of complex molecules, including unsymmetrical bipyridines. core.ac.ukorgsyn.org The development of highly active catalysts has enabled the coupling of aryl chlorides under mild conditions. core.ac.ukorganic-chemistry.org

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the 2-chloropyridine derivative using a palladium catalyst. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture. libretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Table 2: Examples of C-C Cross-Coupling Reactions on 2-Chloropyridine Scaffolds

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / Phosphine ligand | 2-Arylpyridine | organic-chemistry.org |

| Negishi | Organozinc reagent | Pd2(dba)3 / X-Phos | 2-Arylpyridine | organic-chemistry.org |

| Stille | Organostannane | Pd(PPh3)4 | 2-Aryl/vinylpyridine | wikipedia.orgorganic-chemistry.org |

The formation of bonds between the pyridine C-2 carbon and heteroatoms like nitrogen, oxygen, or sulfur is crucial for synthesizing many biologically active compounds. libretexts.orgnih.govwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org It has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The reaction is effective for coupling a wide range of amines, including primary and secondary amines, with 2-chloropyridines. researchgate.net

C-O and C-S Coupling: Palladium- and copper-catalyzed systems are also employed to form carbon-oxygen and carbon-sulfur bonds, leading to the synthesis of aryl ethers and thioethers, respectively. nih.govmdpi.com The Ullmann condensation, a copper-catalyzed reaction, is a classic method for this type of transformation. mdpi.com

Table 3: Examples of C-Heteroatom Cross-Coupling Reactions on 2-Chloropyridine Scaffolds

| Reaction | Nucleophile | Catalyst System | Bond Formed | Product Type | Reference |

| Buchwald-Hartwig | Amines | Pd-based catalyst | C-N | 2-Aminopyridine | wikipedia.orgrsc.org |

| Ullmann-type | Phenols/Thiols | Cu-based catalyst | C-O / C-S | 2-Aryloxypyridine / 2-Arylthiopyridine | mdpi.com |

Reactivity of the C-5 Methylthio Substituent in this compound

The methylthio (-SCH3) group at the C-5 position offers another site for chemical modification, most notably through oxidation of the sulfur atom.

Oxidation Reactions of the Thioether Group to Sulfoxides and Sulfones

The thioether group can be selectively oxidized to form the corresponding sulfoxide (B87167) or further oxidized to the sulfone. This transformation is significant as sulfoxides and sulfones are important functional groups in many pharmaceutical compounds. The oxidation state of the sulfur can be controlled by the choice of oxidant and reaction conditions. acsgcipr.orgnih.gov

Common oxidizing agents for converting sulfides to sulfoxides and sulfones include hydrogen peroxide (H2O2), peroxy acids like m-chloroperoxybenzoic acid (mCPBA), and sodium chlorite (B76162) (NaClO2). nih.govorganic-chemistry.orgorganic-chemistry.org The use of catalytic systems can improve selectivity and allow for the use of more environmentally benign oxidants. acsgcipr.orgmdpi.com Careful control of stoichiometry is often necessary to prevent over-oxidation to the sulfone when the sulfoxide is the desired product. acsgcipr.org

Table 4: General Conditions for Thioether Oxidation

| Product | Oxidizing Agent | Conditions | Reference |

| Sulfoxide | H2O2 / Tantalum carbide catalyst | Controlled stoichiometry | organic-chemistry.orgorganic-chemistry.org |

| Sulfoxide | 1-hexylKuQuinone / O2 | Light-induced, room temp | organic-chemistry.org |

| Sulfone | H2O2 / Niobium carbide catalyst | Excess oxidant | organic-chemistry.org |

| Sulfone | Urea-hydrogen peroxide / Phthalic anhydride | Metal-free, mild | organic-chemistry.org |

| Sulfone | Sodium chlorite / HCl | In situ generation of ClO2 | nih.gov |

Cleavage and Replacement Reactions of the Methylthio Group

The methylthio group (-SCH₃) in this compound is a significant site for chemical modification, primarily through oxidation or displacement reactions.

Oxidation to Sulfoxide and Sulfone: The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is valuable as it can modulate the electronic properties and biological activity of the molecule. Common oxidizing agents for converting sulfides to sulfoxides include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgnih.gov The choice of oxidant and reaction conditions can allow for selective oxidation to the sulfoxide or further oxidation to the sulfone. For instance, the use of one equivalent of an oxidizing agent under controlled temperatures typically favors the formation of the sulfoxide, 2-chloro-5-(methylsulfinyl)pyridine.

Further oxidation to the sulfone, 2-chloro-5-(methylsulfonyl)pyridine, can be achieved by using an excess of the oxidizing agent or stronger oxidizing systems. nih.govorganic-chemistry.org The resulting sulfone is a stable, electron-withdrawing group that significantly influences the reactivity of the pyridine ring. The oxidation of sulfides to sulfones can also be accomplished using reagents like sodium chlorite (NaClO₂) in the presence of hydrochloric acid. nih.gov

Table 1: Oxidation of the Methylthio Group

| Starting Material | Reagent(s) | Product | Transformation |

|---|---|---|---|

| This compound | m-CPBA (1 equiv) or H₂O₂ | 2-Chloro-5-(methylsulfinyl)pyridine | Sulfide (B99878) to Sulfoxide |

| This compound | m-CPBA (>2 equiv) or other strong oxidants | 2-Chloro-5-(methylsulfonyl)pyridine | Sulfide to Sulfone |

| 2-Chloro-5-(methylsulfinyl)pyridine | m-CPBA or other strong oxidants | 2-Chloro-5-(methylsulfonyl)pyridine | Sulfoxide to Sulfone |

Nucleophilic Displacement: The methylthio group, particularly when activated by conversion to the corresponding sulfonium (B1226848) salt, can be displaced by nucleophiles. While direct displacement from the neutral sulfide is less common, activation can render it a good leaving group. In related heterocyclic systems like pyrimidines, the methylthio group has been shown to be labile and can be displaced by nucleophiles under certain conditions. youtube.com

Reactions Involving the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature, coupled with the directing effects of the chloro and methylthio substituents, governs its reactivity towards various reagents.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the ring nitrogen. youtube.com Reactions often require harsh conditions, such as high temperatures and strong acids. youtube.com The existing substituents on the ring, a chloro group at C-2 and a methylthio group at C-5, further influence the position of substitution. The chloro group is a deactivating, ortho-, para-director, while the methylthio group is an activating, ortho-, para-director. In the case of this compound, electrophilic attack is expected to occur at the positions meta to the ring nitrogen (C-3 and C-5) and ortho/para to the substituents.

Nitration: The nitration of pyridine derivatives typically requires strong nitrating agents like a mixture of nitric acid and sulfuric acid. For substituted pyridines, the position of nitration is dictated by the electronic effects of the substituents. In the case of 2-amino-5-chloropyridine, nitration has been shown to occur, highlighting that electrophilic substitution is possible on a similarly substituted ring. njit.edu For this compound, nitration would likely occur at the C-3 position, which is meta to the nitrogen and ortho to the methylthio group.

Halogenation: The halogenation of pyridines can be achieved using various halogenating agents. mountainscholar.orgnih.govnih.govchemrxiv.org The regioselectivity is dependent on the reaction conditions and the substituents present on the ring. For pyridines with electron-donating groups, halogenation can proceed under milder conditions. youtube.com In this compound, the methylthio group could direct halogenation to the ortho position (C-4 or C-6). However, the deactivating effect of the chloro group and the pyridine nitrogen must be considered.

Certain functionalizations of the pyridine ring proceed through dearomatized intermediates. These reactions can offer alternative pathways to products that are not easily accessible through direct substitution on the aromatic system.

One such strategy involves the halogenation of a dihydropyridone precursor followed by dehydrohalogenation to re-aromatize the ring and form the substituted pyridine. For instance, the synthesis of 2-chloro-5-methylpyridine (B98176) can be achieved from 5-methyl-3,4-dihydro-2(1H)-pyridone by halogenation to a dihalopiperidone, followed by dehydrohalogenation and chlorination. google.comepo.org This approach underscores the utility of dearomatized intermediates in the synthesis of functionalized pyridines.

Another example is the use of Zincke imine intermediates for the halogenation of pyridines. nih.govchemrxiv.org This method involves the ring-opening of the pyridine with a primary amine to form a Zincke salt, which then rearranges to a Zincke imine. Halogenation of this intermediate followed by ring-closure provides a regioselective route to halopyridines. nih.gov

Functionalization at the C-3, C-4, and C-6 positions of this compound can be achieved through metallation-electrophile quench sequences.

Lithiation: The deprotonation of the pyridine ring using strong bases like organolithium reagents can generate a lithiated intermediate that can then react with various electrophiles. The position of lithiation is influenced by the directing effects of the substituents and the nature of the base. For 2-chloropyridine, lithiation can be directed to the C-6 position using BuLi-LiDMAE, or to the C-3 position with lithium dialkylamides. researchgate.netresearchgate.net In the case of this compound, the methylthio group may also influence the regioselectivity of lithiation.

Pyridyne Intermediates: The generation of pyridyne intermediates offers another route for the functionalization of the pyridine ring. For example, a 3,4-pyridyne can be generated from 3-chloro-2-substituted pyridines. nih.gov This highly reactive intermediate can then undergo nucleophilic attack to introduce substituents at the C-4 position, followed by an electrophilic quench at C-3. nih.gov

Derivatization Strategies for this compound

The presence of multiple reactive sites in this compound makes it a versatile starting material for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals.

Conversion to 2-Aminopyridines and Subsequent Reactions: A key derivatization strategy involves the conversion of the 2-chloro group to a 2-amino group. This can be achieved through nucleophilic aromatic substitution with ammonia (B1221849) or amines. thieme-connect.comnih.gov The resulting 2-amino-5-(methylthio)pyridine (B1591158) is a valuable intermediate for the synthesis of fused heterocyclic systems.

For example, 2-aminopyridines are common starting materials for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities, including antiviral properties. beilstein-journals.orgnih.govorganic-chemistry.orgrsc.org The synthesis typically involves the condensation of the 2-aminopyridine with an α-haloketone or a related species.

Table 2: Derivatization via 2-Aminopyridine Intermediate

| Starting Material | Reagent(s) | Intermediate | Final Product Class | Significance |

|---|---|---|---|---|

| This compound | Amine (e.g., NH₃) | 2-Amino-5-(methylthio)pyridine | Imidazo[1,2-a]pyridines | Access to biologically active fused heterocycles |

Cross-Coupling Reactions: The chlorine atom at the 2-position can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Methylthio Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide information about the structure of a molecule. For 2-Chloro-5-(methylthio)pyridine, a comprehensive NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional techniques to map out the proton and carbon frameworks and their interconnections.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methylthio group.

The aromatic region of the spectrum would typically display signals for the three protons on the pyridine ring. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded and appear at the lowest field. The proton at position 4 (H-4) would likely appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 3 (H-3) would also be a doublet of doublets, coupling with H-4. The methylthio group (-SCH₃) would present as a singlet in the upfield region of the spectrum, integrating to three protons.

For a structurally similar compound, 2-Chloro-5-methylpyridine (B98176), the reported ¹H NMR data shows a doublet for the H-6 proton at approximately 8.18 ppm, a doublet of doublets for the H-4 proton around 7.45 ppm, and a doublet for the H-3 proton near 7.13 ppm. The methyl group appears as a singlet at about 2.27 ppm chemicalbook.com. While not identical, these values provide a reasonable estimate for the chemical shifts in this compound, with the understanding that the methylthio group will influence the precise chemical shift values of the ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-6 | ~8.2 | d | ~2.5 |

| H-4 | ~7.5 | dd | ~8.5, ~2.5 |

| H-3 | ~7.2 | d | ~8.5 |

| -SCH₃ | ~2.5 | s | - |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound will exhibit six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methylthio group.

The carbon atom attached to the chlorine atom (C-2) is expected to be significantly deshielded due to the electronegativity of chlorine. The carbon atom bonded to the nitrogen (C-6) will also appear at a downfield chemical shift. The carbon atom bearing the methylthio group (C-5) will be influenced by the sulfur atom. The remaining two aromatic carbons (C-3 and C-4) will have chemical shifts in the typical aromatic region. The methyl carbon of the methylthio group will be the most shielded and appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-6 | ~148 |

| C-3 | ~138 |

| C-5 | ~135 |

| C-4 | ~124 |

| -SCH₃ | ~15 |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the complete structural assignment of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring, specifically between H-3 and H-4, and between H-4 and H-6. This would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached. For instance, the signal for H-3 would correlate with the signal for C-3, H-4 with C-4, H-6 with C-6, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, the protons of the methylthio group would show a correlation to the C-5 carbon. The H-6 proton would be expected to show correlations to C-2 and C-4, and the H-3 proton to C-2 and C-5.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Molecular Ion Identification and Fragmentation Analysis

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (159.62 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak would also be expected, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could involve the loss of a methyl radical (•CH₃) from the methylthio group, leading to a fragment ion at m/z 144. Another likely fragmentation is the cleavage of the C-S bond, resulting in the loss of the thio radical (•SH) or a methylthio radical (•SCH₃). The pyridine ring itself can also undergo fragmentation, often by losing neutral molecules like HCN.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula C₆H₆ClNS by providing an exact mass that is consistent with this composition. Predicted high-resolution mass data for the protonated molecule [M+H]⁺ is 159.99823 uni.lu. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 159.99040 uni.lu |

| [M+H]⁺ | 159.99823 uni.lu |

| [M+Na]⁺ | 181.98017 uni.lu |

Note: The m/z values are predicted and may differ slightly from experimental results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment for this compound, the molecule would first be ionized, often by protonation, to form the precursor ion [M+H]⁺. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

While specific experimental fragmentation data for this compound is not extensively documented in readily available literature, a probable fragmentation pathway can be proposed based on the known fragmentation patterns of related chemical structures, such as substituted pyridines, chloroarenes, and thioethers.

Key fragmentation pathways for the protonated molecule are expected to involve the cleavage of the methyl group from the sulfur atom and the loss of the chlorine atom. The pyridine ring itself is relatively stable, but cleavages can be initiated by the substituents.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Probable Fragment Structure |

| 160 | 145 | CH₃ | 2-Chloro-5-mercaptopyridine cation |

| 160 | 124 | HCl | 5-(Methylthio)pyridine cation |

| 145 | 110 | Cl | 5-Mercaptopyridine cation |

Note: The m/z values are based on the most abundant isotopes.

The initial loss of a methyl radical (•CH₃) from the protonated molecule is a common fragmentation pathway for methylthio compounds, leading to a stable cation. Another significant fragmentation would be the elimination of a neutral hydrochloric acid (HCl) molecule. Further fragmentation of the primary product ions can also occur, providing additional structural information.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and providing detailed information about molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, characteristic IR bands would be expected for the aromatic pyridine ring, the C-Cl bond, and the C-S bond of the methylthio group.

Based on data from similar pyridine derivatives, the following table outlines the expected IR absorption bands and their assignments.

Table 2: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1600-1450 | Strong to Medium | Pyridine ring C=C and C=N stretching |

| ~1440-1400 | Medium | CH₃ asymmetric bending |

| ~1320-1280 | Medium | CH₃ symmetric bending |

| ~1100-1000 | Medium | Pyridine ring breathing modes |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~750-650 | Strong | C-Cl stretching |

| ~700-600 | Medium | C-S stretching |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional insights into the vibrational modes of the pyridine ring and the C-S bond.

Table 3: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1600-1550 | Strong | Pyridine ring C=C and C=N stretching |

| ~1000-980 | Very Strong | Symmetric pyridine ring breathing mode |

| ~750-650 | Strong | C-Cl stretching |

| ~700-600 | Strong | C-S stretching |

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for unambiguous functional group identification and structural confirmation.

X-ray Diffraction (XRD) Studies for Solid-State Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SC-XRD)

While a published single-crystal X-ray structure for this compound was not identified, data from the closely related compound, 2-chloro-5-(chloromethyl)pyridine, offers valuable insight into the expected structural parameters. nih.gov In a single-crystal XRD experiment, a well-ordered crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement.

For 2-chloro-5-(chloromethyl)pyridine, the analysis revealed a monoclinic crystal system. nih.gov It is plausible that this compound would crystallize in a similar system. The key data obtained from such an analysis includes the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).

Table 4: Representative Crystallographic Data from a Related Compound (2-chloro-5-(chloromethyl)pyridine)

| Parameter | Value |

| Chemical Formula | C₆H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

Source: nih.gov

From these data, the precise positions of each atom in the molecule can be determined, allowing for the calculation of exact bond lengths and angles.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility.

In the crystal structure of the related 2-chloro-5-(chloromethyl)pyridine, the molecules are connected through weak C—H···N intermolecular hydrogen bonds, forming dimers. nih.gov This type of interaction is also expected to play a role in the crystal packing of this compound.

Other potential intermolecular interactions that could influence the crystal structure include:

π-π stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic region of an adjacent molecule, such as the nitrogen atom or the sulfur atom.

A detailed analysis of these interactions provides a deeper understanding of the supramolecular chemistry of this compound.

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound are critical steps in its synthesis and characterization, ensuring the removal of impurities and the accurate determination of its concentration. Various chromatographic techniques are employed for these purposes, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) being the most prominent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine derivatives due to its high resolution and sensitivity. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly utilized method. This technique separates compounds based on their hydrophobicity, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.

The separation mechanism involves the partitioning of the analyte between the stationary and mobile phases. The retention of this compound on the nonpolar stationary phase is influenced by its molecular structure, including the presence of the chloro and methylthio groups. The composition of the mobile phase, including the ratio of organic solvent to water and the pH, can be adjusted to optimize the separation and achieve the desired retention time and resolution from potential impurities. Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. A developed RP-HPLC-UV method can be accurate, precise, and suitable for the sensitive analysis of pyridine derivatives nih.gov.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methodologies for structurally similar compounds, such as 2-chloropyridine (B119429) and other substituted pyridines, provide a strong basis for method development. For instance, a reverse-phase method for 2-chloropyridine utilizes a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid sielc.com. The use of an acidic modifier helps to suppress the ionization of the basic pyridine nitrogen, leading to improved peak shape and retention.

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods for related compounds.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase, a liquid or polymer on an inert solid support, and the mobile phase, an inert gas such as helium or nitrogen.

The choice of the stationary phase is critical for achieving good separation of pyridine derivatives. Non-polar or mid-polar columns, such as those with a polydimethylsiloxane or phenyl-substituted stationary phase, are often suitable. The temperature of the GC oven is programmed to increase during the analysis, which allows for the elution of compounds with a wide range of boiling points.

For sulfur-containing compounds, a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), can be employed to provide high selectivity and sensitivity. These detectors can significantly reduce interference from co-eluting non-sulfur-containing compounds researchgate.net. Mass spectrometry (MS) is also a common detector for GC, providing both qualitative and quantitative information by identifying compounds based on their mass spectra. While pyridine can be analyzed by GC, care must be taken as it is a strong organic base and can interact with the stationary phase, potentially leading to peak tailing. However, modern inert columns often mitigate these effects.

A hypothetical set of GC parameters for the analysis of this compound is presented in the table below, derived from general methods for analyzing sulfur-containing heterocyclic compounds.

Table 2: Representative GC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |

| Injection Mode | Split (e.g., 20:1) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates the use of higher operating pressures. The enhanced efficiency of UPLC columns allows for faster separations and improved peak resolution, making it an excellent tool for purity assessment and the detection of trace impurities in this compound.

The principles of separation in UPLC are the same as in HPLC, primarily reversed-phase chromatography for compounds like this compound. The shorter analysis times offered by UPLC can significantly increase sample throughput in a quality control environment. Furthermore, the increased sensitivity is advantageous for detecting and quantifying low-level impurities. Method development in UPLC for pyridine derivatives would follow similar principles to HPLC, involving the optimization of the mobile phase composition, column chemistry, and temperature to achieve the desired separation. For instance, UPLC methods for other pyridine compounds have been developed using C18 columns with a mobile phase of ammonium acetate buffer and acetonitrile researchgate.net.

A representative UPLC method for this compound, based on existing methods for related structures, is outlined in the table below.

Table 3: Representative UPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (or equivalent), 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV (PDA) at 254 nm or Mass Spectrometry (MS) |

| Column Temperature | 40 °C |

Computational and Theoretical Studies on 2 Chloro 5 Methylthio Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. ias.ac.in It is a workhorse in modern computational chemistry for its balance of accuracy and computational cost. A DFT study on 2-Chloro-5-(methylthio)pyridine would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Following geometry optimization, DFT calculations can be used to compute a wide range of molecular properties. For instance, vibrational frequencies calculated via DFT can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computed structure. chemrxiv.org Furthermore, DFT is the foundation for calculating the electronic properties discussed in the following sections, such as molecular orbital energies and electrostatic potential maps. ijcce.ac.ir Studies on similar substituted pyridines and pyrimidines have successfully used DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), to analyze molecular stability, charge delocalization, and hyperconjugative interactions. ias.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO lobes on the molecule's atoms would pinpoint these reactive centers. For example, in many pyridine (B92270) derivatives, the HOMO is often localized on the nitrogen atom, indicating its potential for oxidation or reaction with electrophiles. ias.ac.in

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine Derivative (Example Data) This table provides example values typical for similar heterocyclic compounds, as specific data for this compound is not available in the cited literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to show different regions of charge distribution:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. Positive potential (blue) might be expected around the hydrogen atoms. The chlorine and sulfur atoms would also influence the potential map significantly, creating distinct electrophilic and nucleophilic sites that guide intermolecular interactions and chemical reactions.

Analysis of Molecular Interactions and Supramolecular Assembly

The way individual molecules pack together in a solid state is determined by a complex interplay of non-covalent intermolecular forces. Understanding this supramolecular assembly is crucial for predicting a compound's physical properties, such as melting point and solubility.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to highlight different types of intermolecular contacts.

Key features of the analysis include:

d_norm surface: A normalized contact distance that highlights regions of significant intermolecular interaction. Short contacts, such as hydrogen bonds, appear as distinct red spots on the d_norm surface.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting dᵢ against dₑ. Each type of interaction (e.g., H···H, C···H, N···H) has a characteristic appearance on the plot, and the area under the peaks can be used to quantify the relative contribution of each interaction to the total crystal packing. nih.gov

For a crystal of this compound, Hirshfeld analysis would identify and quantify the key interactions responsible for its solid-state structure. Studies on other pyridine derivatives show that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to crystal packing. nih.govuctm.edu The presence of chlorine and sulfur atoms would also likely lead to specific Cl···H and S···H contacts.

Table 2: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridine Derivative This table shows typical percentage contributions for intermolecular contacts in similar crystalline compounds. Specific data for this compound is not available in the cited literature.

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 18.5 |

| N···H / H···N | 20.0 |

| O···H / H···O | 12.5 |

| Other | 4.0 |

While Hirshfeld analysis identifies the types and frequency of intermolecular contacts, energy framework analysis takes this a step further by quantifying the energetic strength of these interactions. This method involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice.

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Detailed Reduced Density Gradient (RDG) analysis specifically for this compound is not extensively documented in publicly available scientific literature. This type of analysis is a powerful computational tool used to visualize and understand noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule and between molecules. The method is based on the electron density (ρ) and its derivatives to reveal regions of weak interactions that are crucial for understanding molecular conformation, crystal packing, and intermolecular recognition. While general principles of RDG analysis are well-established, specific findings, including graphical plots and quantitative data for noncovalent interactions in this compound, have not been published.

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Theoretical prediction of spectroscopic data for this compound using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) has not been specifically reported in peer-reviewed studies. Such computational approaches are standard for corroborating experimental findings and providing deeper insights into the electronic structure and vibrational modes of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. While experimental NMR data may exist in various databases, dedicated computational studies that calculate and assign the chemical shifts for this compound are not found in the literature.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These calculations help in the assignment of experimental IR bands to specific molecular vibrations, such as C-H stretching, C-Cl stretching, C-S stretching, and pyridine ring modes. For this compound, a detailed computational analysis of its vibrational frequencies is not available.

UV-Vis Spectroscopy: The electronic absorption properties, which determine the UV-Vis spectrum, are typically predicted using TD-DFT. This method calculates the energies of electronic transitions between molecular orbitals. A computational study detailing the predicted maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions for this compound has not been published.

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of published research focusing on the conformational analysis or molecular dynamics (MD) simulations of this compound.

Conformational Analysis: This type of study involves identifying the stable conformations (rotational isomers or rotamers) of a molecule and determining their relative energies. For this compound, this would involve exploring the potential energy surface with respect to the rotation around the C-S bond. Such an analysis would reveal the most stable spatial arrangement of the methylthio group relative to the pyridine ring, but specific computational results are not available.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, including its flexibility, conformational changes, and interactions with its environment (e.g., a solvent). No specific MD simulation studies for this compound have been reported in the scientific literature, which would otherwise provide information on its structural dynamics and intermolecular interactions in various phases.

Based on a thorough review of scientific literature, there is limited specific information available regarding the synthetic utility and applications of This compound that directly corresponds to the detailed outline provided. The existing research predominantly focuses on structurally related compounds such as 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-(chloromethyl)pyridine.

Therefore, it is not possible to generate a scientifically accurate article for "this compound" that strictly adheres to the requested structure and its specific subsections (e.g., Generation of Pyridinemethylene Amines, Formation of Substituted Bipyridine Systems, etc.) without resorting to speculation. The chemical reactivity implied by the outline, particularly in section 6.2.1, aligns more closely with derivatives possessing a reactive chloromethyl or methyl group rather than a methylthio group.

For a comprehensive understanding of closely related and well-documented pyridine intermediates, extensive literature is available on the synthetic applications of 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine in agrochemical and pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(methylthio)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or chlorination of precursor pyridine derivatives. For example, chlorination of β-picoline under controlled vapor-phase conditions can yield chloro-methylpyridine intermediates, which can then undergo thiolation with methylthio groups . Optimization includes adjusting reaction temperature (e.g., 80–120°C for chlorination), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst selection (e.g., CuI for cross-coupling reactions). Evidence from related compounds suggests that maintaining anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H-NMR peaks for the pyridine ring protons typically appear in the δ 7.5–8.5 ppm range, with distinct splitting patterns due to adjacent substituents. The methylthio group (–SCH₃) shows a singlet near δ 2.5 ppm .

- Mass Spectrometry : ESI-MS or GC-MS can confirm molecular ion peaks (e.g., m/z ≈ 173 for C₆H₅ClNS) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) by comparing retention times to standards .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Storage : Store in sealed containers under inert gas (Ar) at 2–8°C to prevent degradation or moisture absorption .

Advanced Research Questions

Q. What strategies are effective in mitigating the formation of byproducts during the synthesis of this compound?

- Methodological Answer :

- Byproduct Analysis : Common byproducts include dihalogenated pyridines (e.g., 2,5-dichloropyridine) or oxidized sulfides. Monitor reactions via TLC or in-situ FTIR to detect intermediates .

- Catalytic Optimization : Use palladium or nickel catalysts to enhance regioselectivity in cross-coupling steps, reducing dimerization .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve reagent solubility but may increase side reactions; balance with toluene for milder conditions .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Simulate transition states to identify favored reaction pathways (e.g., SNAr vs. radical mechanisms). For example, electron-withdrawing groups (Cl, SMe) lower the LUMO energy of the pyridine ring, enhancing electrophilicity at the C-5 position .

- Molecular Dynamics : Predict solvent effects on reaction kinetics (e.g., acetonitrile vs. THF) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for agrochemical or pharmaceutical applications .

Q. What are the implications of limited toxicological data for this compound, and how should researchers address this gap?

- Methodological Answer :

- Risk Assessment : Analogous compounds (e.g., 2-Chloro-5-(chloromethyl)pyridine) show potential carcinogenicity (Category 2B per IARC) and respiratory toxicity . Assume similar hazards until data is available.

- In Vitro Testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HEK-293) .

- Environmental Impact : Use biodegradation prediction tools (e.g., EPI Suite) to estimate persistence and bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.